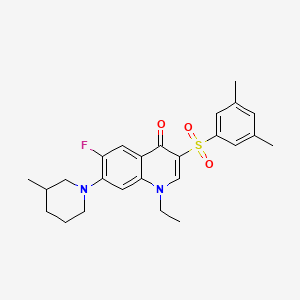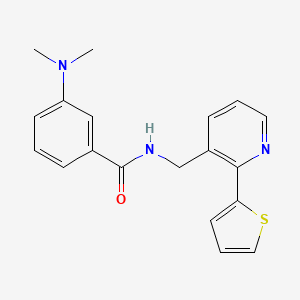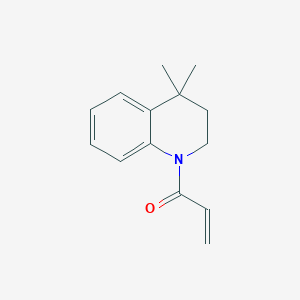
N-(4-fluorobenzyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide
カタログ番号 B2442845
CAS番号:
2034494-15-8
分子量: 365.408
InChIキー: HWRNKNCQEDXCPC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorobenzyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide, also known as Compound A, is a small molecule drug candidate that has shown potential in treating various diseases. It belongs to the class of pyrrolidine carboxamide compounds and has been extensively studied for its pharmacological properties. The purpose of
科学的研究の応用
Synthesis and Evaluation for Inotropic Activity
- A study by Ji-Yong Liu et al. (2009) involved the synthesis of a series of 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl) piperidine-4-carboxamides, which were evaluated for positive inotropic activity. This research highlighted the potential of derivatives, including those related to "N-(4-fluorobenzyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide," to enhance cardiac function by increasing stroke volume in isolated rabbit-heart preparations, comparing favorably to the standard drug milrinone (Ji-Yong Liu et al., 2009).
Chemosensory Applications
- G. Park et al. (2015) described the synthesis of a chemosensor based on the quinoline moiety, which could effectively monitor Zn2+ concentrations in living cells and aqueous solutions. This study illustrates the broader potential of quinoline derivatives, including "this compound," in developing sensitive and selective tools for biological and environmental monitoring (G. Park et al., 2015).
ATM Kinase Inhibition for Cancer Research
- Research by S. Degorce et al. (2016) on 3-quinoline carboxamides as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase demonstrates the potential of quinoline derivatives in cancer therapy. This work highlights how specific structural motifs within the quinoline family can be optimized to develop potent inhibitors targeting key pathways in cancer cell survival and proliferation (S. Degorce et al., 2016).
Sustainable Synthesis of Quinolines
- A study by Matthias Mastalir et al. (2016) focused on the sustainable synthesis of quinolines using manganese PNP pincer complexes. This research underscores the environmental benefits and practicality of synthesizing quinoline derivatives, such as "this compound," through methods that promote high atom efficiency and minimal waste (Matthias Mastalir et al., 2016).
特性
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-quinolin-2-yloxypyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2/c22-17-8-5-15(6-9-17)13-23-21(26)25-12-11-18(14-25)27-20-10-7-16-3-1-2-4-19(16)24-20/h1-10,18H,11-14H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRNKNCQEDXCPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)NCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

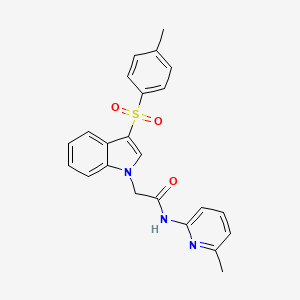
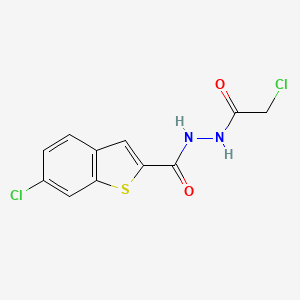
![2-{5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]quinoline](/img/structure/B2442770.png)
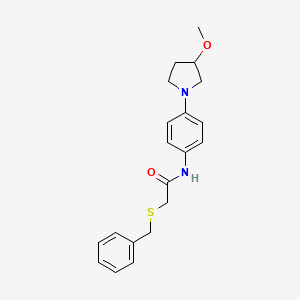
![N-(3-chlorophenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2442772.png)
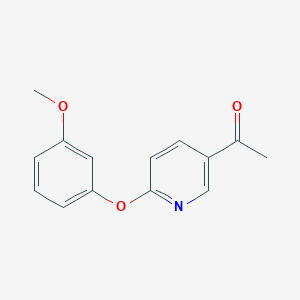
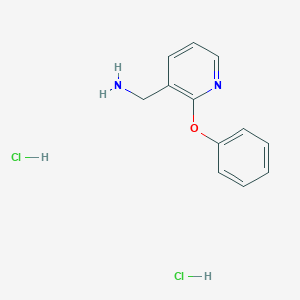
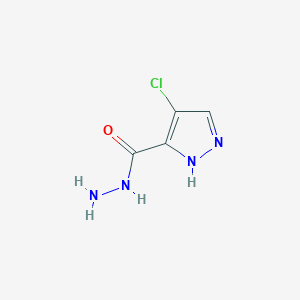


![Ethyl 2-amino-3-[4-(difluoromethoxy)phenyl]-3-hydroxypropanoate](/img/structure/B2442780.png)
